yGsy2p-IN-H23 is classified as a substituted imidazole compound, with its chemical structure denoted as rac-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol. It was identified through a fluorescence polarization assay aimed at screening for inhibitors of glycogen synthase activity. The compound was synthesized and characterized in studies conducted by researchers affiliated with the Department of Biochemistry and Molecular Biology at Indiana University School of Medicine .
The synthesis of yGsy2p-IN-H23 involves several key steps, which include:
The molecular structure of yGsy2p-IN-H23 has been elucidated using X-ray crystallography, revealing a complex arrangement that allows it to effectively bind to yGsy2p. Key features include:
yGsy2p-IN-H23 primarily functions as an inhibitor of glycogen synthase activity. Key chemical reactions involving this compound include:
The mechanism by which yGsy2p-IN-H23 exerts its inhibitory effects involves:
The physical and chemical properties of yGsy2p-IN-H23 contribute to its functionality:
These properties are essential for determining appropriate dosages and delivery methods for potential therapeutic applications .
yGsy2p-IN-H23 has several promising applications:
In Pompe disease (GSD II), deficient lysosomal acid α-glucosidase (GAA) causes glycogen accumulation within lysosomes, impairing autophagy and mitochondrial function. This leads to progressive myopathy and neuronal dysfunction, even with enzyme replacement therapy (ERT) [4]. Lafora disease features malin-laforin complex defects, resulting in hyperphosphorylated, poorly branched glycogen aggregates (Lafora bodies) that trigger neurodegeneration and fatal epilepsy [2] [7]. In Cori disease (GSD III), debranching enzyme deficiency causes cytosolic accumulation of structurally abnormal glycogen with short outer chains, driving hepatomegaly, fibrosis, and myopathy [10]. Andersen disease (GSD IV) manifests with amylopectin-like polyglucosan deposits due to branching enzyme deficiency, causing cirrhosis and neuromuscular pathology [7].
Pharmacological GS inhibition addresses the root metabolic dysfunction in these GSDs:
GS inhibitors thus provide a disease-modifying strategy distinct from symptomatic approaches like ketogenic diets or ERT.
The catalytic core of GS is evolutionarily conserved, enabling yeast-based inhibitor screening:
Table 2: Key Biochemical Properties of yGsy2p-IN-H23
Parameter | Value | Significance | |
---|---|---|---|
hGYS1 IC₅₀ | 875 µM | First-generation inhibitor benchmark | |
hGYS1 Ki | Not reported | Lower affinity than optimized pyrazoles | |
Cellular Activity | Near-complete GS inhibition at 100 µM | Validation in HEK293-PTG and Rat-1 cells | |
Selectivity | Competitive for UDP-glucose site | Targeted mechanism with minimal off-target risk | [1] [2] |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: